2-[(9h-Fluoren-9-ylmethoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic Acid
Description
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic Acid is a synthetic organic compound featuring a bicyclic octahydrocyclopenta[c]pyrrole core. The molecule is functionalized with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the 2-position and a carboxylic acid moiety at the 4-position. The Fmoc group is widely employed in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions.
Properties
Molecular Formula |
C23H23NO4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c25-22(26)19-10-9-14-11-24(12-20(14)19)23(27)28-13-21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,14,19-21H,9-13H2,(H,25,26) |
InChI Key |
UAJLAZSJTNFIAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid typically involves multi-step organic synthesis starting from the corresponding octahydrocyclopenta[c]pyrrole core or its precursors. The key steps include:
- Construction or availability of the octahydrocyclopenta[c]pyrrole ring system.
- Introduction of the carboxylic acid group at the 4-position of the bicyclic ring.
- Protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group.
Fluorenylmethoxycarbonyl (Fmoc) Protection
The fluorenylmethoxycarbonyl group is introduced via reaction of the free amine with fluorenylmethoxycarbonyl chloride or a related Fmoc reagent under basic conditions. This step is critical to protect the amine during subsequent synthetic manipulations.
Solid-Phase Peptide Synthesis (SPPS) Adaptation
One documented approach uses automated solid-phase peptide synthesizers, where the compound is assembled on resin supports with repetitive cycles of:
- Resin swelling in dichloromethane (CH2Cl2) and dimethylformamide (DMF).
- Deprotection of the Fmoc group using 20% piperidine in DMF.
- Coupling of amino acid derivatives using coupling reagents such as PyBOP, HATU, or DIC in the presence of bases like DIPEA.
- Washing steps with solvents to remove excess reagents.
The following table summarizes a typical reaction cycle used in the synthesis of Fmoc-protected amino acid derivatives, applicable to this compound:
| Step | Reagent/Condition | Time | Purpose |
|---|---|---|---|
| 1 | CH2Cl2 (dichloromethane), manual wash | 3 min | Resin swelling and washing |
| 2 | DMF (dimethylformamide), wash and swell | 2 × 30 min | Resin swelling and washing |
| 3 | 20% piperidine in DMF | 5 min + 15 min | Fmoc deprotection |
| 4 | DMF wash | 5 × 1 min | Removal of deprotection byproducts |
| 5 | Fmoc-amino acid + coupling reagents (PyBOP/HOAt or HATU/DIC) + DIPEA | 40 min | Amino acid coupling |
| 6 | DMF wash | 5 × 1 min | Removal of excess reagents |
| 7 | Repeat steps 3-6 for each amino acid addition | - | Chain elongation |
| 8 | Final CH2Cl2 wash | 3 × 1 min | Final resin washing |
This approach ensures high purity and yield of the protected amino acid derivative, including this compound.
Solution-Phase Synthesis
Alternative solution-phase syntheses involve:
- Starting with octahydrocyclopenta[c]pyrrole derivatives bearing free amine and carboxylic acid groups.
- Selective Fmoc protection of the amine using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate or triethylamine in an organic solvent (e.g., dichloromethane).
- Purification by crystallization or chromatography to isolate the pure Fmoc-protected compound.
Synthetic Challenges and Optimization
- The bicyclic structure requires careful control of stereochemistry during ring formation and functional group introduction.
- Reaction conditions such as temperature, solvent choice, and reagent equivalents are optimized to maximize yield and minimize side reactions.
- Purification techniques including recrystallization and preparative HPLC are employed to achieve high purity.
Comprehensive Data Table on Synthesis Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | Octahydrocyclopenta[c]pyrrole derivative | Must have free amine and carboxylic acid functionality |
| Fmoc Reagent | Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Used for amine protection |
| Base | DIPEA, triethylamine, or sodium bicarbonate | Neutralizes HCl formed during Fmoc protection |
| Solvent | Dichloromethane (CH2Cl2), DMF | Solubilizes reagents and supports reaction |
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
| Reaction Time | 30 min to 1 hour | Sufficient for complete Fmoc protection |
| Purification | Column chromatography, recrystallization | Ensures removal of impurities |
| Yield | Typically 60-85% | Dependent on reaction scale and purification efficiency |
Research Findings and Perspectives
- The fluorenylmethoxycarbonyl protecting group is widely favored in peptide synthesis due to its stability under acidic conditions and facile removal under mild basic conditions.
- The octahydrocyclopenta[c]pyrrole scaffold is of interest for its conformational rigidity and potential biological activity, making this compound a valuable intermediate in medicinal chemistry.
- Studies indicate that the compound can be incorporated into peptide sequences to modulate biological activity and improve pharmacokinetic properties.
- The synthesis protocols have been refined to allow automated and high-throughput production, facilitating research and drug development.
Chemical Reactions Analysis
Types of Reactions
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The Fmoc group can be removed through nucleophilic substitution using piperidine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Removal of the Fmoc group to yield the free amine.
Scientific Research Applications
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds. The Fmoc group can be removed under mild conditions, typically using piperidine, to yield the free amine.
Comparison with Similar Compounds
Key Observations :
- All analogs retain the Fmoc group and carboxylic acid, critical for SPPS applications.
Chemical and Physical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
Biological Activity
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid, commonly referred to as Fmoc-OH, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, which includes a fluorenylmethoxycarbonyl group, enhances its utility in peptide synthesis and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C23H26N2O5
- Molecular Weight: 410.46 g/mol
- CAS Number: 150114-97-9
The biological activity of Fmoc-OH is primarily attributed to its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides stability and protection during the synthesis process, allowing for selective reactions without interfering with the amino acid side chains. This property is crucial in developing peptides that can exhibit specific biological activities.
Enzymatic Interactions
Fmoc-OH has been shown to interact with various enzymes and receptors:
- Amino Acid Transporters: It influences the uptake of amino acids in cellular systems.
- Enzyme Inhibition: Fmoc derivatives have been studied for their potential to inhibit specific proteases, which can be beneficial in cancer therapy.
Biological Activity Overview
The compound exhibits several biological activities that are of interest in pharmacology:
-
Antitumor Activity
- Fmoc derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can induce apoptosis through mitochondrial pathways.
-
Antimicrobial Properties
- Certain derivatives of Fmoc-OH have shown antimicrobial activity against both gram-positive and gram-negative bacteria. This is particularly relevant in the context of developing new antibiotics.
-
Neuroprotective Effects
- Research suggests that Fmoc compounds may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
Several studies highlight the biological activity of this compound:
Case Study 1: Antitumor Activity
A study published by Walter et al. (2014) explored the synthesis and biological evaluation of new carboxylic acid amides derived from pyrrole, including Fmoc-OH derivatives. The results indicated significant cytotoxicity against human cancer cell lines, suggesting potential applications in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In a recent investigation, derivatives of Fmoc-OH were tested against various bacterial strains. The results demonstrated effective inhibition of bacterial growth, indicating the potential for developing new antimicrobial agents .
Data Table: Biological Activities of Fmoc-OH Derivatives
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including:
- Fmoc protection : Introduction of the fluorenylmethoxycarbonyl (Fmoc) group to protect amine functionalities during peptide synthesis .
- Cyclization : Formation of the octahydrocyclopenta[c]pyrrole ring system under controlled temperature (e.g., 0–25°C) using polar aprotic solvents like DMF or THF to enhance nucleophilicity .
- Carboxylic acid activation : Use of coupling agents such as HOBt/DIC for carboxylate intermediates .
Optimization : Yield and purity are improved by adjusting catalyst concentrations (e.g., Pd-based catalysts for cross-coupling), solvent polarity, and reaction time. Purification via flash chromatography or HPLC is critical .
Q. Which spectroscopic and chromatographic techniques are used for characterization?
- NMR spectroscopy : 1H/13C NMR confirms stereochemistry and functional groups (e.g., Fmoc at δ 7.3–7.8 ppm, carboxylic acid at δ 12–14 ppm) .
- HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) assesses purity (>95% required for biological studies) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., C24H25NO4: calculated 391.18, observed 391.17) .
Q. What key structural features influence its reactivity in peptide synthesis?
- Fmoc group : Provides UV-sensitive protection for amines, enabling deprotection under mild basic conditions (e.g., piperidine) .
- Cyclopenta[c]pyrrole core : Rigid bicyclic structure enhances conformational stability in target peptides .
- Carboxylic acid : Activated via NHS esters or carbodiimides for amide bond formation .
Q. What safety protocols are critical during handling and storage?
- Handling : Use PPE (gloves, goggles), avoid inhalation of dust/aerosols, and work in fume hoods due to acute toxicity (oral LD50: 300–2000 mg/kg) .
- Storage : Stable at –20°C under inert gas (argon) to prevent hydrolysis. Incompatible with strong acids/bases .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Impurity analysis : Compare HPLC retention times with synthetic intermediates to identify by-products (e.g., incomplete Fmoc deprotection) .
- Isotopic labeling : Use 15N/13C-labeled analogs to assign ambiguous NMR signals .
- X-ray crystallography : Resolve stereochemical ambiguities in the cyclopenta[c]pyrrole ring .
Q. What strategies optimize yield in large-scale synthesis?
- Solvent selection : Replace DMF with less toxic alternatives like 2-MeTHF, which improves phase separation .
- Catalyst screening : Test Pd(OAc)2 vs. Pd(PPh3)4 for Suzuki-Miyaura coupling efficiency .
- Flow chemistry : Continuous flow systems reduce reaction time and improve reproducibility .
Q. How does the compound’s stability under varying pH and temperature impact experimental design?
Q. What methodologies are used to study its interactions with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to receptors like GPCRs .
- Molecular docking : AutoDock Vina predicts binding poses within active sites (e.g., protease inhibition) .
- Fluorescence polarization : Quantifies competitive displacement using labeled peptide probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
